molecular formula C5H6N2O B188172 5-Amino-2-hydroxypyridine CAS No. 33630-94-3

5-Amino-2-hydroxypyridine

Cat. No.: B188172
CAS No.: 33630-94-3
M. Wt: 110.11 g/mol
InChI Key: GDOIKKMNCIMDAO-UHFFFAOYSA-N
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Description

5-Amino-2-hydroxypyridine is an organic compound with the molecular formula C5H6N2O. It is a derivative of pyridine, characterized by the presence of an amino group at the 5-position and a hydroxyl group at the 2-position. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-hydroxypyridine can be achieved through several methods. One efficient method involves the protective reaction of 2-amino-5-bromopyridine with 2,5-hexanedione, followed by methoxylation with sodium methylate, deprotective reaction with hydroxylamine hydrochloride, and finally demethylation with sulfuric acid . This four-step synthesis yields the compound with an overall efficiency of 45%.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-hydroxypyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, often altering its functional groups.

    Substitution: It can participate in substitution reactions, particularly at the amino or hydroxyl positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

5-Amino-2-hydroxypyridine has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: It has potential therapeutic applications due to its bioactive properties, including antibacterial and antifungal activities.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-hydroxypyridine involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor, binding to active sites and altering enzyme activity. Additionally, its hydroxyl and amino groups enable it to form hydrogen bonds and other interactions with biological molecules, influencing their function and stability.

Comparison with Similar Compounds

  • 2-Amino-5-hydroxypyridine
  • 2-Hydroxypyridine
  • 2-Amino-3-hydroxypyridine

Comparison: 5-Amino-2-hydroxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-Amino-5-hydroxypyridine, it has different reactivity and interaction profiles, making it suitable for specific applications. The presence of both amino and hydroxyl groups at specific positions allows for unique hydrogen bonding and coordination chemistry, distinguishing it from other similar compounds.

Properties

IUPAC Name

5-amino-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c6-4-1-2-5(8)7-3-4/h1-3H,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOIKKMNCIMDAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33630-94-3
Record name 5-Amino-2-hydroxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Where does protonation occur first in 5-amino-2-hydroxypyridine?

A: The research paper states that "Protonation of 3- and this compound [...] is shown to occur first at the 3(or 5)-amino group [...]" []. Therefore, in this compound, the protonation will occur first at the 5-amino group.

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